1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine
Description
Properties
CAS No. |
874661-64-0 |
|---|---|
Molecular Formula |
C14H19BrCl2N2 |
Molecular Weight |
366.1 g/mol |
IUPAC Name |
1-(4-bromobutyl)-4-(2,3-dichlorophenyl)piperazine |
InChI |
InChI=1S/C14H19BrCl2N2/c15-6-1-2-7-18-8-10-19(11-9-18)13-5-3-4-12(16)14(13)17/h3-5H,1-2,6-11H2 |
InChI Key |
OBHGMKMDASJEMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCBr)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Conditions
- The 4-(2,3-dichlorophenyl)piperazine moiety is generally prepared by condensation of piperazine with 2,3-dichloroaniline derivatives or via nucleophilic substitution on piperazine with 2,3-dichlorophenyl halides.
- For example, bis-(2-chloroethyl)amine hydrochloride can be chlorinated and then condensed with 2,3-dichloroaniline to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride as an intermediate.
- Reaction conditions often include reflux in xylene or other organic solvents with acid catalysts or bases to facilitate the substitution.
Yields and Purification
- Reported yields for 1-(2,3-dichlorophenyl)piperazine hydrochloride range from 81-82%.
- Purification is typically achieved by recrystallization or chromatography.
Alkylation to Form this compound
Alkylating Agents and Reaction Conditions
- Alkylation is performed by reacting the 4-(2,3-dichlorophenyl)piperazine with 1,4-dibromobutane or 4-bromobutyl derivatives under basic conditions.
- Common bases include potassium carbonate or sodium hydroxide.
- Solvents such as acetone, dimethylformamide (DMF), or aqueous acetone mixtures are used.
- The reaction is typically carried out at room temperature or with gentle heating for extended periods (e.g., 15 hours) to ensure complete alkylation.
Catalysts and Additives
Reaction Monitoring and Isolation
- Progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by separation of layers, drying, and solvent evaporation.
- The product is isolated as a pale yellow oily compound or solid and purified by column chromatography or recrystallization.
Representative Synthesis Protocol from Literature
Alternative Synthetic Routes and Variations
Use of Bromobutylphthalimide Alkylation and Deprotection
Coupling with Carboxylic Acid Derivatives
- The piperazine intermediate bearing the 4-bromobutyl group can be coupled with carboxylic acids using coupling agents such as BOP-Cl or HATU in the presence of triethylamine.
- Although this is more relevant for further functionalization, it confirms the stability and reactivity of the this compound intermediate.
Summary of Key Research Findings
- The preparation of This compound is reliably achieved through alkylation of 4-(2,3-dichlorophenyl)piperazine with 1,4-dibromobutane under basic conditions in polar aprotic solvents.
- Yields for the intermediate piperazine and alkylated products are generally high (70-85%) with proper reaction control.
- Phase transfer catalysts and bases such as potassium carbonate enhance the efficiency of alkylation.
- Purification methods include silica gel chromatography and recrystallization, ensuring high purity for subsequent synthetic applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromobutyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichlorophenyl group to a more reduced state, such as forming a dihydro derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, or sodium alkoxide. Reaction conditions typically involve heating in a polar aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted piperazines with various functional groups.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include reduced forms of the dichlorophenyl group.
Scientific Research Applications
Dopamine Receptor Antagonism
1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine has been identified as a selective antagonist for dopamine D3 receptors. This property is crucial in the context of treating psychiatric disorders such as schizophrenia and addiction, where dopamine dysregulation is often implicated. The compound's ability to selectively bind to these receptors suggests potential therapeutic uses in managing symptoms associated with these conditions .
Table 1: Comparison of Dopamine Receptor Affinities
| Compound Name | Receptor Target | Binding Affinity (pK_i) |
|---|---|---|
| This compound | D3 | High |
| Aripiprazole | D2 | Moderate |
| Nemonapride | D2 | High |
Anticancer Potential
Recent studies have indicated that compounds structurally related to this compound may exhibit anticancer properties by modulating dopamine receptor activity in glioblastoma cells. Research has shown that antagonizing specific dopamine receptors can lead to decreased viability of cancer cell lines, suggesting a dual role of this compound in both neuropharmacology and oncology .
Case Study: Dopamine D4 Receptor Antagonists
A study published in 2022 explored new ligands derived from known dopamine receptor antagonists, including those similar to this compound. These ligands demonstrated high selectivity for the D4 receptor over other dopamine receptors, which could enhance their therapeutic profile against disorders like schizophrenia . The findings emphasize the importance of structural modifications in enhancing receptor selectivity and potency.
Case Study: Psychoactive Substance Monitoring
In a broader context of psychoactive substances, the detection and characterization of piperazine derivatives have been crucial. Studies have utilized advanced analytical techniques such as liquid chromatography-mass spectrometry to identify new psychoactive substances that may include variants of piperazine compounds like this compound. This highlights the compound's relevance not only in therapeutic settings but also in substance monitoring and regulation efforts .
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. The bromobutyl and dichlorophenyl groups play a crucial role in determining the binding affinity and specificity of the compound. The piperazine ring provides a scaffold that allows for the proper orientation of these functional groups, facilitating their interaction with the target.
Comparison with Similar Compounds
Chlorophenyl Positional Isomers
- 2,4-Dichlorophenyl analogue : Replacing the 2,3-dichlorophenyl group with 2,4-dichlorophenyl () reduces affinity for dopamine D₃ and serotonin receptors. For instance, 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) shows lower binding potency compared to the 2,3-dichloro analogue, highlighting the importance of chlorine positioning for receptor interactions .
- 3,4-Dichlorophenyl and 3,5-dichlorophenyl analogues: These derivatives () exhibit distinct pharmacological profiles. For example, 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]anilinium chloride () is optimized for trypanosomal enzyme inhibition rather than CNS receptor binding, emphasizing the role of substitution patterns in target selectivity .
Non-Chlorinated Aromatic Groups
- Cyanophenyl and trifluoromethylphenyl substituents: Compounds like 7j (2-cyanophenyl) and 7k (2-trifluoromethylphenyl) () demonstrate reduced lipophilicity and altered receptor selectivity. The 2,3-dichlorophenyl group in the target compound confers higher 5-HT₆/D₂ receptor affinity due to its balanced lipophilicity and steric bulk .
Alkyl Chain Modifications
Bromobutyl vs. Benzyl Linkers
- 1-(3-Bromobenzyl)-4-(2,3-dichlorophenyl)piperazine (): Replacing the bromobutyl chain with a bromobenzyl group reduces flexibility and increases aromatic interactions. This compound shows a 74% synthesis yield and potent sigma-1 receptor modulation, suggesting that aromatic linkers may favor sigma receptor binding over dopaminergic targets .
- Aripiprazole: A clinically approved antipsychotic () shares the 1-(2,3-dichlorophenyl)piperazine moiety but uses a butyloxy chain instead of bromobutyl.
Pharmacological and Physicochemical Properties
Receptor Affinity and Selectivity
- The 2,3-dichlorophenyl group in the target compound is critical for high 5-HT₆/D₂ receptor binding (pKi > 8.0), as shown in SAR studies (). Analogues with benzo[d]isothiazol-3-yl or benzo[d]isoxazol-3-yl groups exhibit reduced affinity (pKi < 7.0), confirming the superiority of the dichlorophenyl moiety .
- Sigma receptor ligands: Compounds like N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol () show sigma antagonism, whereas the bromobutyl chain in the target compound may favor dopamine release modulation, as seen in NMDA-regulated pathways .
Physicochemical Data
Biological Activity
1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine is a compound of interest due to its potential pharmacological applications, particularly in targeting dopamine receptors. This article reviews the biological activity of this compound, focusing on its interaction with dopamine receptors and its implications in therapeutic contexts.
Chemical Structure and Properties
The compound features a piperazine core substituted with a bromobutyl group and a dichlorophenyl moiety. This specific structure is crucial for its receptor binding affinity and selectivity.
Dopamine Receptor Interaction
This compound has been primarily studied for its interaction with dopamine receptors, particularly the D3 and D4 subtypes. Research indicates that this compound acts as a selective antagonist for the D4 receptor, which is implicated in various neuropsychiatric disorders and glioblastoma treatment.
- Dopamine D4 Receptor Antagonism : Studies have shown that this compound exhibits high affinity for the D4 receptor, with selectivity ratios indicating a significantly lower affinity for D2 and D3 receptors. For instance, a related compound demonstrated a selectivity ratio of D2/D4 = 8318 and D3/D4 = 3715, highlighting the potential of these derivatives in targeting D4R specifically .
Antitumor Activity
Recent studies have explored the antitumor potential of compounds similar to this compound in glioblastoma models. These compounds have been shown to reduce cell viability in GBM cell lines and primary glioblastoma stem cells (GSC), suggesting that targeting D4R may inhibit tumor growth .
Study 1: Glioblastoma Treatment
A study investigated the effects of novel D4R antagonists on glioblastoma cells. The results indicated that these compounds could significantly decrease cell viability and promote apoptosis in tumor cells. The mechanism was linked to the modulation of intracellular signaling pathways associated with D4R activation .
Study 2: Behavioral Studies
In behavioral assays, compounds related to this compound were evaluated for their effects on anxiety and depression models in rodents. The findings suggested that these compounds might have anxiolytic properties through their action on dopamine signaling pathways .
Data Tables
| Compound | Target Receptor | Affinity (pKi) | Selectivity Ratio (D2/D4) | Selectivity Ratio (D3/D4) |
|---|---|---|---|---|
| This compound | D4R | 8.54 | 8318 | 3715 |
| Related Compound X | D3R | 7.21 | N/A | N/A |
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine, and what purification techniques are recommended?
The synthesis typically involves sequential alkylation and coupling reactions. For example, alkylation of 2,3-dichlorophenylpiperazine with 1,4-dibromobutane under basic conditions forms the bromobutyl intermediate. Purification often employs normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the target compound . Recrystallization using solvents like ethanol or dichloromethane may further enhance purity, especially for crystallographic studies .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and piperazine ring conformation .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and halogen isotopic patterns .
- X-ray Crystallography: Resolves bond angles, dihedral angles, and crystal packing, critical for understanding steric and electronic effects .
- Raman Spectroscopy: Differentiates structural isomers by detecting vibrational modes of halogen substituents and piperazine rings .
Q. What analytical techniques are employed to assess the purity and stability of this compound under varying storage conditions?
- High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects degradation products .
- Differential Scanning Calorimetry (DSC): Monitors thermal stability and phase transitions .
- pH Stability Studies: Accelerated degradation tests under acidic/basic conditions reveal susceptibility to hydrolysis, particularly at the bromobutyl moiety .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound while minimizing side reactions during alkylation steps?
- Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Temperature Control: Maintain 50–60°C to prevent over-alkylation .
- Stoichiometric Ratios: A 1.2:1 molar ratio of 1,4-dibromobutane to piperazine minimizes di-alkylated byproducts .
Q. What strategies exist to resolve contradictions in reported biological activities between in vitro and in vivo studies for piperazine derivatives?
- Pharmacokinetic Profiling: Assess bioavailability and metabolic pathways (e.g., cytochrome P450 interactions) to explain reduced in vivo efficacy .
- Prodrug Design: Modify the bromobutyl chain to improve membrane permeability or reduce first-pass metabolism .
- Species-Specific Models: Compare receptor binding affinities across animal models to identify translational limitations .
Q. How do structural modifications at the 2,3-dichlorophenyl moiety influence receptor binding affinity and selectivity in related piperazine derivatives?
- Electron-Withdrawing Groups: Substituents like Cl or Br enhance π-π stacking with aromatic residues in receptor pockets, improving affinity .
- Steric Effects: Bulky groups at the 2-position reduce selectivity due to steric clashes, as shown in analogs with 2,4-dichlorophenyl substitutions .
Q. What computational chemistry approaches are validated for predicting the metabolic pathways of halogenated piperazine compounds?
- Molecular Dynamics (MD) Simulations: Model interactions with hepatic enzymes (e.g., CYP3A4) to predict demethylation or dehalogenation sites .
- Quantitative Structure-Activity Relationship (QSAR): Correlate substituent electronegativity with metabolic half-life using Hammett constants .
Q. What experimental evidence supports the compound's stability under physiological pH conditions, and how does protonation state affect its pharmacokinetic profile?
- pH-Dependent Degradation: Studies show rapid decomposition at pH < 3 due to acid-catalyzed cleavage of the piperazine ring .
- Protonation at Piperazine N-Atoms: At physiological pH (7.4), monoprotonation enhances solubility but reduces blood-brain barrier penetration .
Q. How do researchers differentiate between isomeric byproducts formed during piperazine alkylation using advanced chromatographic or spectroscopic methods?
Q. What mechanistic insights explain the pH-dependent degradation patterns observed in brominated piperazine derivatives during long-term stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
